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SUS 316L

Intergranular Corrosion Welding Metallurgy Sensitization

Specifying generic 'stainless steel' without grade verification risks intergranular corrosion in welded assemblies and pitting failure in chloride service. SUS 316L (UNS S31603, EN 1.4404) eliminates post-weld sensitization via its ≤0.03% carbon limit, while 2-3% Mo provides PREN 24-28 for reliable chloride pitting resistance. • Verify ASTM A240/A312 certification with C ≤0.030% and request material test reports. • For medical devices, confirm ASTM F138 compliance with full mill heat traceability. • For AM/LPBF, specify gas-atomized powder (15-45 μm) to ensure as-built density and mechanical performance exceeding wrought specifications.

Molecular Formula C6H13AlCl
Molecular Weight 0
CAS No. 11134-23-9
Cat. No. B1172276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSUS 316L
CAS11134-23-9
SynonymsSUS 316L
Molecular FormulaC6H13AlCl
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 2 kg / 10 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SUS 316L: Technical Baseline and Procurement


SUS 316L (UNS S31603, EN 1.4404) is a molybdenum-bearing austenitic stainless steel characterized by its ultra-low carbon content (≤0.03 wt%), which fundamentally differentiates it from standard 316 (≤0.08 wt% C) [1]. This low-carbon designation prevents chromium carbide precipitation at grain boundaries during welding or elevated temperature exposure, a process known as sensitization [2]. With a nominal composition of 16–18% Cr, 10–14% Ni, and 2–3% Mo, SUS 316L is specified under ASTM A240 for flat products, ASTM A312 for pipe, and ASTM F138 for surgical implants [3]. Its molybdenum addition provides enhanced resistance to pitting and crevice corrosion in chloride-containing environments relative to 304L grades [4]. Procurement decisions for this alloy must consider its specific composition limits, mechanical properties, and intended service environment to avoid premature failure.

SUS 316L vs. 316, 304L, 317L: Critical Differences


While SUS 316L, 316, 304L, and 317L all belong to the austenitic stainless steel family, their compositional and microstructural differences preclude generic substitution. The defining variable—carbon content—directly governs post-weld corrosion susceptibility, with 316L's ≤0.03% C limit eliminating sensitization risks that plague standard 316 in welded assemblies [1]. Similarly, the presence (or absence) of molybdenum dictates performance in chloride-rich environments: 316L's 2–3% Mo raises its Pitting Resistance Equivalent Number (PREN) to ~24–28 versus 304L's ~18–20, rendering 304L unsuitable for marine or chemical processing service [2]. Even against its closest analog, 317L, 316L exhibits measurable differences in localized corrosion resistance under actual marine exposure conditions [3]. Procurement based solely on 'stainless steel' classification without verifying grade-specific certification and material test reports introduces quantifiable risk of intergranular corrosion, pitting failure, and non-compliance with regulatory standards such as ASTM F138 for medical devices.

SUS 316L: Quantitative Evidence vs. 316, 304L, 317L


Sensitization Resistance and Intergranular Corrosion

SUS 316L's defining differentiation from SUS 316 is its maximum carbon content of 0.03%, compared to 316's 0.08% [1]. During welding, standard 316 heated to 425–870°C precipitates chromium carbides at grain boundaries, depleting adjacent chromium below the 10.5% passivity threshold and causing sensitization [2]. SUS 316L's low carbon eliminates this risk, enabling as-welded use in corrosive environments without requiring post-weld solution annealing. Quantitative evidence from Time-Temperature-Sensitization (TTS) diagrams confirms that 316L requires significantly longer exposure times at sensitization temperatures to initiate intergranular attack compared to higher-carbon grades [3].

Intergranular Corrosion Welding Metallurgy Sensitization

Pitting Corrosion Resistance vs. 304L

SUS 316L's molybdenum content (2–3%) provides quantifiably superior pitting corrosion resistance compared to molybdenum-free 304L. The Pitting Resistance Equivalent Number (PREN = %Cr + 3.3×%Mo + 16×%N) for 316L ranges from 24 to 28, whereas 304L ranges from 18 to 20 [1]. This difference translates to a 30–40% higher PREN, directly correlating with increased resistance to pitting initiation in chloride-containing environments [2]. In practical terms, 304L is suitable for chloride levels below approximately 200 ppm, while 316L can tolerate substantially higher concentrations and is specified for seawater cooling, offshore piping, and chemical processing with chlorinated solvents [3].

Pitting Corrosion PREN Chloride Resistance

Crevice Corrosion Resistance vs. 317L

In a 592-day in-situ marine exposure study conducted in the South China Sea at approximately 170 m depth, the crevice corrosion resistance of five corrosion-resistant alloys was ranked as: 825 Ni-based alloy ∼ 2507 super duplex stainless steel > 2205 duplex stainless steel > 317L > 316L [1]. While 317L marginally outperforms 316L in crevice corrosion resistance, both grades exhibited complete passivation breakdown after 592 days, in contrast to 2507 and 825 which maintained a wide and stable passive zone [2]. This data establishes the practical performance ceiling of 316L in aggressive marine crevice conditions and defines the threshold beyond which super-austenitic or duplex grades become necessary.

Crevice Corrosion Marine Exposure Corrosion Ranking

Water vs. Gas Atomized Powder for AM

For laser powder bed fusion (LPBF) additive manufacturing of SUS 316L, powder atomization method significantly influences final mechanical properties. In a direct comparative study, water-atomized (WA) 316L powder produced LPBF samples with tensile strength (UTS) of 728 MPa, yield strength (YS) of 580 MPa, and elongation of 31.8%, compared to gas-atomized (GA) powder samples with UTS 602 MPa, YS 503 MPa, and elongation 25.2% [1]. The WA samples also exhibited superior toughness (215 J/m³ vs. 145 J/m³) and higher resistance to chloride-containing corrosive media [2]. These differences are attributed to the finer average particle size and better spreadability of WA powder, which generate higher dislocation density and refined cellular structures [3].

Additive Manufacturing LPBF Powder Metallurgy

LPBF Pitting Potential vs. Wrought

Additively manufactured SUS 316L produced by laser powder bed fusion (LPBF) exhibits significantly enhanced pitting corrosion resistance compared to conventionally wrought 316L. Electrochemical testing in 3.5 wt% aqueous NaCl revealed that the pitting potential of LPBF-SS316L was approximately 0.8 V higher than that of wrought 316L [1]. This improvement is attributed to the lower concentration of oxygen vacancies in the passive oxide films formed on LPBF-processed material, which enhances the stability of the protective passive layer [2]. All LPBF samples, regardless of crystallographic orientation, demonstrated this superior pitting potential relative to wrought counterparts [3].

Laser Powder Bed Fusion Pitting Potential Passive Film

SUS 316L: Evidence-Based Procurement Scenarios


As-Welded Corrosion-Resistant Piping & Vessels

SUS 316L is the mandatory specification for heavy-section (≥6 mm) welded fabrications in corrosive service where post-weld heat treatment is impractical or cost-prohibitive. The ≤0.03% C limit eliminates sensitization risk in the heat-affected zone, as established by TTS diagrams confirming negligible intergranular attack under standard welding thermal cycles [1]. This enables direct as-welded use in chemical processing, pharmaceutical, and food contact applications without the logistical burden of solution annealing. Procurement must verify ASTM A240/A312 certification with carbon content ≤0.030% and require material test reports demonstrating compliance.

Marine & Coastal Infrastructure: Crevice Risk

For seawater piping, deck fittings, and coastal structural components, SUS 316L provides the baseline corrosion resistance required for chloride-containing atmospheres. Its PREN of 24–28 enables reliable service where 304L (PREN ~18–20) would experience rapid pitting failure [1]. However, procurement for applications involving stagnant seawater, tight crevices (flanged joints, fastener assemblies), or subsea immersion must recognize that in-situ marine exposure data shows complete passivation breakdown of 316L after 592 days [2]. For these aggressive crevice conditions, specification should escalate to duplex 2205 (PREN ~34–36) rather than the marginal upgrade to 317L.

Additive Manufacturing for High-Strength Corrosion-Resistant Parts

SUS 316L powder for laser powder bed fusion (LPBF) enables production of components with mechanical properties exceeding wrought material specifications. WA-processed powder achieves UTS 728 MPa and YS 580 MPa, representing a 21% and 15% improvement respectively over GA powder [1]. Furthermore, LPBF-SS316L exhibits a +0.8 V enhancement in pitting potential relative to wrought 316L due to reduced oxygen vacancy concentration in the passive film [2]. Procurement for AM applications must specify powder atomization method, particle size distribution (typically 15–45 μm), and flowability characteristics, as these variables directly control as-built density and mechanical performance.

Biocompatible Implants & Surgical Instruments

SUS 316L is the predominant stainless steel grade specified for permanent and temporary medical implants, including orthopedic fixation devices, cardiovascular stents, and dental applications. Its low carbon content and controlled inclusion content meet ASTM F138 requirements for surgical implant applications, while its molybdenum content provides the chloride corrosion resistance necessary for bodily fluid exposure [1]. Surface treatments such as passivation and electropolishing further enhance biocompatibility by reducing ion release and improving cell membrane adhesion [2]. Procurement for medical device manufacturing must verify ASTM F138 certification and require full material traceability to the original mill heat.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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